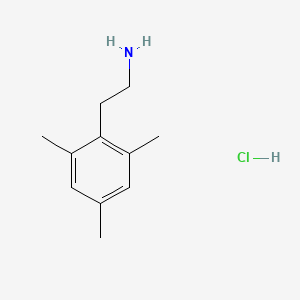

2,4,6-Trimethylphenethylamine hydrochloride

Descripción general

Descripción

2,4,6-Trimethylphenethylamine hydrochloride is an organic compound frequently utilized in scientific research. It is a phenethylamine derivative with a broad range of applications in the fields of biochemistry and pharmacology . The compound is known for its role as a monoamine reuptake inhibitor, which implies it obstructs the reuptake of monoamines such as dopamine and norepinephrine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylphenethylamine hydrochloride typically involves the alkylation of 2,4,6-trimethylphenol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trimethylphenethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines or reduced forms.

Substitution: Various substituted phenethylamine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

2,4,6-Trimethylphenethylamine hydrochloride acts primarily as a monoamine reuptake inhibitor . This mechanism suggests that it can interfere with the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. The implications of this action are significant for developing treatments for mood disorders and attention deficit hyperactivity disorder (ADHD) .

Case Studies in Pharmacology

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as an internal standard in high-performance liquid chromatography (HPLC) methods for quantifying biogenic amines in various samples, such as wine. The compound's stability and known concentration facilitate accurate measurements of other amines .

Methodology

- Preparation : A solution of 2 g/L is prepared by dissolving 20 mg of the compound in 10 mL of 0.1 M HCl. This solution is used to calibrate the detection of biogenic amines during HPLC analysis .

- Applications in Wine Analysis : The compound assists in determining the concentration of biogenic amines like histamine and tyramine in wine samples. This application is crucial for ensuring quality control and safety in food products.

Biochemical Research Applications

The compound's role extends to biochemical research where it may be involved in studying receptor-ligand interactions. Understanding these interactions can lead to the development of new drugs targeting specific receptors in the central nervous system.

Research Findings

- Studies have indicated that structural modifications to similar compounds can significantly alter their binding affinities to various receptors .

- The spatial orientation of the ethylamine chain in phenethylamines has been shown to be critical for their biological activity .

Comparative Analysis Table

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmacology | Monoamine reuptake inhibition | Potential for mood enhancement and ADHD treatment |

| Analytical Chemistry | Internal standard for HPLC | Used for quantifying biogenic amines in wine |

| Biochemical Research | Studying receptor-ligand interactions | Structural modifications affect binding affinities |

Mecanismo De Acción

The mechanism of action of 2,4,6-Trimethylphenethylamine hydrochloride involves acting as a monoamine reuptake inhibitor. This means it obstructs the reuptake of monoamines such as dopamine and norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of postsynaptic receptors, which can influence various physiological and psychological processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4,6-Trimethylbenzeneethanamine hydrochloride

- 2,4,6-Trimethylphenylacetonitrile

- 2,4,6-Trimethoxybenzylamine hydrochloride

- 2,4,6-Trimethylphenylhydrazine hydrochloride

Uniqueness

2,4,6-Trimethylphenethylamine hydrochloride is unique due to its specific structure and its role as a monoamine reuptake inhibitor. This property distinguishes it from other similar compounds, making it particularly valuable in research focused on neurotransmitter dynamics and related therapeutic applications .

Actividad Biológica

2,4,6-Trimethylphenethylamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

- Chemical Formula : C11H16ClN

- Molecular Weight : 201.70 g/mol

- CAS Number : 3751-48-2

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems and cellular pathways:

- Adrenergic Activity : The compound exhibits stimulant properties by acting on adrenergic receptors, which can influence mood and energy levels.

- Dopaminergic Effects : It has been shown to interact with dopamine receptors, potentially affecting reward pathways and motor control.

- Serotonergic Pathways : Some studies suggest that it may modulate serotonin levels, impacting mood and anxiety.

Antiviral Activity

Recent research indicates that derivatives of trimethylphenethylamine exhibit significant antiviral properties. For instance:

- A study demonstrated that certain analogs showed up to 91.2% inhibition of H5N1 virus growth with low cytotoxicity levels (cytotoxicity values as low as 2.4%) .

- Another compound in the same class displayed strong antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza, indicating a potential role in treating viral infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects:

- In vitro studies reported IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, suggesting potent inhibitory effects on cell proliferation .

- Animal models showed that treatment with this compound inhibited lung metastasis in cancer models more effectively than established drugs like TAE226 .

Safety Profile

A subacute toxicity study conducted on healthy mice revealed a favorable safety profile for oral administration at doses up to 40 mg/kg , with no significant adverse effects observed . The compound also demonstrated high plasma stability.

Study 1: Antiviral Efficacy

In a controlled study, a derivative of trimethylphenethylamine was administered to infected mice. The results indicated:

- A greater than 2-log reduction in viral load within the lungs post-treatment.

- Enhanced survival rates compared to untreated controls, confirming the compound's efficacy against viral replication .

Study 2: Cancer Metastasis Inhibition

In another study involving BALB/c nude mice inoculated with MDA-MB-231 cells:

- Mice treated with the compound showed significantly reduced metastatic nodules over a 30-day treatment period.

- The treatment resulted in a marked decrease in tumor burden compared to control groups .

Data Summary

Propiedades

IUPAC Name |

2-(2,4,6-trimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-8-6-9(2)11(4-5-12)10(3)7-8;/h6-7H,4-5,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLMPZNZDSXSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00637613 | |

| Record name | 2-(2,4,6-Trimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3167-10-0 | |

| Record name | 3167-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4,6-Trimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.